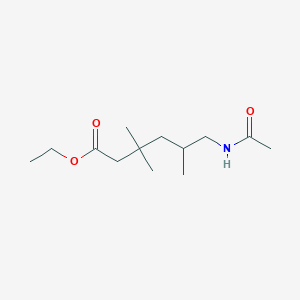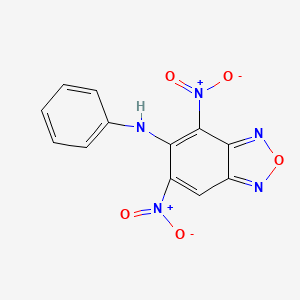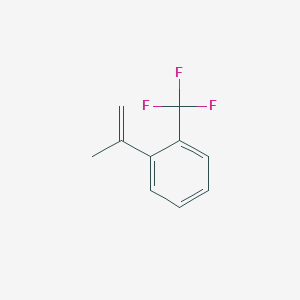
2-Chloro-3-(furan-2-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(furan-2-yl)prop-2-enenitrile is an organic compound with the molecular formula C7H4ClNO It is characterized by the presence of a furan ring, a chloro group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(furan-2-yl)prop-2-enenitrile typically involves the reaction of furan-2-carbaldehyde with chloroacetonitrile in the presence of a base such as piperidine. The reaction is carried out in an ethanol solvent under reflux conditions until the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(furan-2-yl)prop-2-enenitrile can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles.
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 2-methoxy-3-(furan-2-yl)prop-2-enenitrile.
Oxidation: Products include furan-2-carboxylic acid derivatives.
Reduction: Products include 2-chloro-3-(furan-2-yl)propan-1-amine.
Aplicaciones Científicas De Investigación
2-Chloro-3-(furan-2-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(furan-2-yl)prop-2-enenitrile involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or hydrolysis. The furan ring can be involved in aromatic substitution reactions. These interactions can lead to the formation of various bioactive compounds with potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(furan-2-yl)prop-2-enal
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- Prop-2-enenitrile, 3-(2-chlorophenyl)-
Uniqueness
2-Chloro-3-(furan-2-yl)prop-2-enenitrile is unique due to the presence of both a chloro group and a nitrile group attached to a furan ring.
Propiedades
| 91678-88-5 | |
Fórmula molecular |
C7H4ClNO |
Peso molecular |
153.56 g/mol |
Nombre IUPAC |
2-chloro-3-(furan-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C7H4ClNO/c8-6(5-9)4-7-2-1-3-10-7/h1-4H |
Clave InChI |
JUZYXDSTFKXBHH-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C=C(C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)


![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)


